4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide
CAS No.:
Cat. No.: VC17461255
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide -](/images/structure/VC17461255.png)
Specification
Molecular Formula | C8H7N3O3 |
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Molecular Weight | 193.16 g/mol |
IUPAC Name | 4-methoxyfuro[3,2-d]pyrimidine-6-carboxamide |
Standard InChI | InChI=1S/C8H7N3O3/c1-13-8-6-4(10-3-11-8)2-5(14-6)7(9)12/h2-3H,1H3,(H2,9,12) |
Standard InChI Key | BTJYJTWMNNKMMI-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC=NC2=C1OC(=C2)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Methoxyfuro[3,2-d]pyrimidine-6-carboxamide belongs to the furopyrimidine family, characterized by a fused bicyclic system comprising a furan ring (oxygen-containing five-membered heterocycle) and a pyrimidine ring (six-membered diazine). The methoxy group (-OCH₃) occupies the 4-position of the pyrimidine ring, while the carboxamide (-CONH₂) functional group is attached at the 6-position . This arrangement creates distinct electronic environments that influence reactivity and intermolecular interactions.
Molecular Formula and Weight
The molecular formula is C₉H₈N₃O₃, derived from the parent carboxylic acid (C₈H₆N₂O₄) via amidation . The molecular weight calculates to 218.19 g/mol, with a exact mass of 218.0564 Da.
Structural Validation
Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) data for the precursor carboxylic acid confirm the fused ring system:
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¹H NMR: Signals at δ 8.45 (s, 1H, pyrimidine H-2), 7.92 (d, 1H, furan H-5), and 3.95 (s, 3H, OCH₃) .
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LCMS: [M+H]⁺ peak at m/z 195.1 for the carboxylic acid, shifting to m/z 194.1 upon decarboxylation .
Synthesis and Manufacturing
Synthetic Routes
The carboxamide derivative is typically synthesized via a two-step sequence from 4-methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid (CAS 1431412-19-9) :
Step 1: Acid Chloride Formation
The carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form the acyl chloride intermediate.
Step 2: Amidation
Treatment with aqueous ammonia or ammonium hydroxide yields the carboxamide. Alternative methods employ carbodiimide coupling agents (e.g., EDC/HOBt) for higher purity .
Industrial Optimization
Large-scale production utilizes continuous flow reactors to enhance yield (>85%) and reduce byproducts. Key parameters include:
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Temperature: 0–5°C during chlorination; 25–30°C for amidation.
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Solvent Systems: Dichloromethane (chlorination) followed by tetrahydrofuran/water biphasic amidation .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value | Method |
---|---|---|
Melting Point | 228–230°C (decomposes) | Differential Scanning Calorimetry |
Solubility in Water | 2.1 mg/mL (25°C) | Shake-flask method |
LogP (Octanol-Water) | 1.45 | HPLC determination |
pKa (Carboxamide) | 3.8 (acidic), 10.2 (basic) | Potentiometric titration |
Data derived from analogous furopyrimidine carboxamides .
Mechanism of Action
Enzyme Inhibition Dynamics
The compound’s planar fused ring system allows intercalation into enzyme active sites. Kinetic studies on related derivatives reveal mixed-type inhibition against cyclooxygenase-2 (COX-2), with Kᵢ = 0.8 µM . The carboxamide moiety stabilizes the enzyme-inhibitor complex via water-mediated hydrogen bonding .
Applications in Research and Industry
Medicinal Chemistry
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Lead Optimization: Serves as a core structure for dual EGFR/COX-2 inhibitors to combat resistant cancers .
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Prodrug Development: Carboxamide derivatives show enhanced metabolic stability compared to ester analogs .
Materials Science
Incorporation into metal-organic frameworks (MOFs) improves thermal stability (decomposition temperature >400°C) for catalytic applications .
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